4-oxo-1H-quinazoline-7-carboxylic acid
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Overview
Description
4-oxo-1H-quinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H-quinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid with formamide, followed by cyclization. One common method includes heating anthranilic acid with formamide at elevated temperatures to form the quinazoline ring . Another approach involves the use of 4-chloroanthranilic acid amide with triethyl orthoformate to produce the 7-chloro-substituted derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are preferred due to their scalability and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1H-quinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-oxo-1H-quinazoline-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-oxo-1H-quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an sEH inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs). This inhibition helps maintain high levels of EETs, which have beneficial effects such as reducing inflammation and improving endothelial function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-oxo-1H-quinazoline-7-carboxylic acid include:
- Quinazoline-4(3H)-one
- 2,3-dihydroquinazolin-4(1H)-one
- 4-chloroquinazoline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit sEH with high selectivity and potency makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
4-oxo-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICASWNVSUDFGRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)O)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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